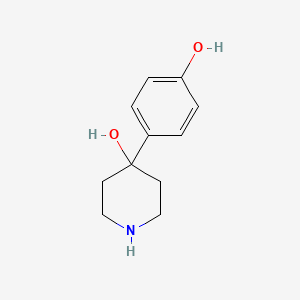

4-(4-Hydroxyphenyl)-4-piperidinol

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-Hydroxyphenyl)-4-piperidinol involves various methods, including chemical transformations, catalysis, and isolation from natural sources. Researchers have explored both synthetic routes and extraction from plant-derived materials. For instance, Scutellaria barbata D. Don is a natural source from which this compound has been isolated . Further studies are needed to optimize and scale up the synthesis process.

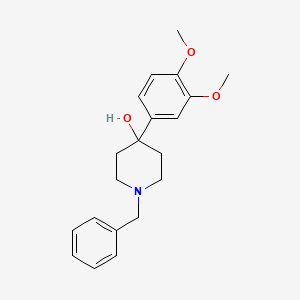

Molecular Structure Analysis

The molecular structure of 4-(4-Hydroxyphenyl)-4-piperidinol consists of a piperidine ring fused to a phenyl ring. The hydroxyl group (-OH) on the phenyl ring contributes to its biological activity. Computational simulations and conformational analyses have provided insights into the compound’s three-dimensional arrangement and its interactions with enzymes .

Chemical Reactions Analysis

The compound’s chemical reactivity involves interactions with other molecules, functional groups, and enzymes. Notably, 4-(4-Hydroxyphenyl)-4-piperidinol exhibits reversible inhibition of both α-amylase and α-glucosidase enzymes. Its inhibitory activity occurs in a mixed-type and competitive manner, with IC50 values of approximately 81.2 µM for α-amylase and 54.8 µM for α-glucosidase . Further investigations are necessary to explore its reactivity with other biomolecules.

Scientific Research Applications

Flavoring Agent in Food and Beverages

“4-(4-Hydroxyphenyl)-4-piperidinol”, also known as Raspberry Ketone (RK), is responsible for the typical scent and taste of raspberries . It is utilized by food and beverage industries to flavor various products such as beverages, pudding, yogurt, or sweets .

Perfume Industry

The compound is frequently used in the perfume industry due to its characteristic raspberry scent . It is one of the most expensive natural flavoring components due to its low natural abundance in raspberries .

Biotechnological Synthesis

Scientists have engineered Corynebacterium glutamicum for the microbial synthesis of raspberry ketone from supplemented p-coumaric acid . This biotechnological approach could potentially provide a more sustainable and cost-effective method for producing raspberry ketone at a larger scale .

Potential Anti-Obesity Agent

Raspberry ketone has been studied for its potential anti-obesity properties . However, its exact mechanism and potential toxicity for humans have not yet been clarified .

Potential Skin-Whitening Agent

There is interest in raspberry ketone for its presumed activity as a skin-whitening agent . However, more research is needed to confirm its efficacy and safety .

Inhibition of α-Amylase and α-Glucosidase

The compound has been found to inhibit α-amylase and α-glucosidase, enzymes that are involved in carbohydrate metabolism . This suggests potential applications in managing conditions like diabetes .

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-4-piperidinol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with its target, HPPD, through a process of enzymatic inhibition . The results demonstrated that 4-(4-Hydroxyphenyl)-4-piperidinol reversibly inhibited α-amylase and α-glucosidase in a mixed-type and competitive manner . This interaction is primarily influenced by hydrogen bonding and van der Waals forces, and is a spontaneous process .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The inhibition of HPPD disrupts these pathways, leading to a decrease in the production of downstream metabolites .

Pharmacokinetics

Similar compounds, such as 4-hydroxyphenylacetic acid, have been shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than other compounds . These properties suggest that 4-(4-Hydroxyphenyl)-4-piperidinol may also have favorable ADME properties.

Result of Action

The inhibition of HPPD by 4-(4-Hydroxyphenyl)-4-piperidinol leads to a decrease in the production of downstream metabolites in the shikimate and phenylpropanoid pathways . This can result in various effects, depending on the organism and the specific metabolic context. For example, in animals, HPPD plays an important role in the catabolism of tyrosine , so its inhibition could disrupt normal metabolic processes.

Action Environment

The action, efficacy, and stability of 4-(4-Hydroxyphenyl)-4-piperidinol can be influenced by various environmental factors. For example, similar compounds are known to be highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environmental conditions under which the compound is used or stored could significantly impact its action and stability.

properties

IUPAC Name |

4-(4-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYRFSOIBBGGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453824 | |

| Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142001-84-1 | |

| Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

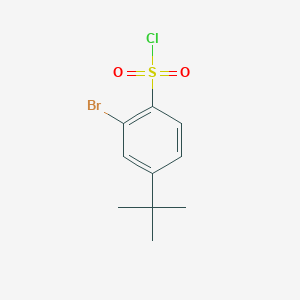

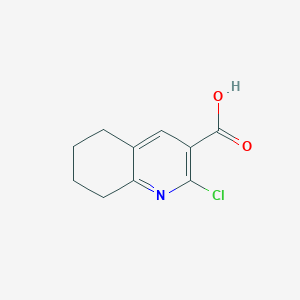

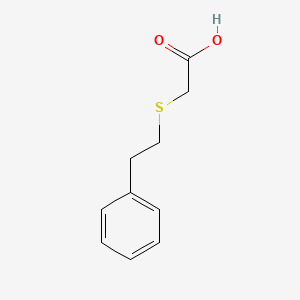

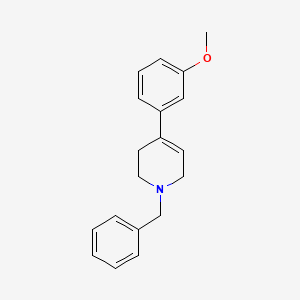

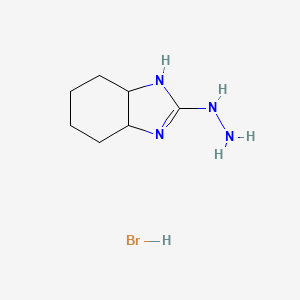

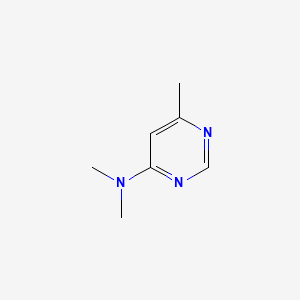

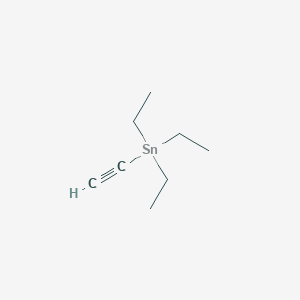

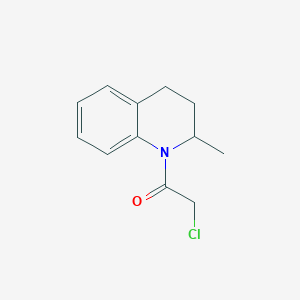

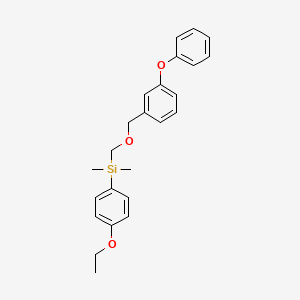

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)

![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)